molecular formula C20H24ClFN2O B6111143 2-[4-(4-chlorobenzyl)-1-(2-fluorobenzyl)-2-piperazinyl]ethanol

2-[4-(4-chlorobenzyl)-1-(2-fluorobenzyl)-2-piperazinyl]ethanol

Cat. No. B6111143
M. Wt: 362.9 g/mol
InChI Key: TZFQHNQFUJEHQQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[4-(4-chlorobenzyl)-1-(2-fluorobenzyl)-2-piperazinyl]ethanol, also known as FMPD, is a chemical compound that has been synthesized and studied for its potential applications in scientific research.

Mechanism of Action

2-[4-(4-chlorobenzyl)-1-(2-fluorobenzyl)-2-piperazinyl]ethanol's mechanism of action involves binding to specific receptors in the brain and modulating their activity. The sigma-1 receptor is involved in various cellular processes, including calcium signaling and protein folding, and has been implicated in several neurological disorders. 2-[4-(4-chlorobenzyl)-1-(2-fluorobenzyl)-2-piperazinyl]ethanol has been found to bind to the sigma-1 receptor and modulate its activity, which may have therapeutic implications for these disorders. Additionally, 2-[4-(4-chlorobenzyl)-1-(2-fluorobenzyl)-2-piperazinyl]ethanol has been found to inhibit the activity of the dopamine transporter, which is involved in the regulation of dopamine levels in the brain. This may have implications for the treatment of addiction and other dopamine-related disorders.
Biochemical and Physiological Effects:
Studies have shown that 2-[4-(4-chlorobenzyl)-1-(2-fluorobenzyl)-2-piperazinyl]ethanol can have various biochemical and physiological effects, depending on the specific receptor it binds to and the concentration used. For example, 2-[4-(4-chlorobenzyl)-1-(2-fluorobenzyl)-2-piperazinyl]ethanol has been found to modulate calcium signaling and protein folding through its interaction with the sigma-1 receptor. It has also been found to inhibit dopamine uptake through its interaction with the dopamine transporter. These effects may have implications for the treatment of various neurological and psychiatric disorders.

Advantages and Limitations for Lab Experiments

The use of 2-[4-(4-chlorobenzyl)-1-(2-fluorobenzyl)-2-piperazinyl]ethanol in lab experiments has several advantages and limitations. One advantage is that 2-[4-(4-chlorobenzyl)-1-(2-fluorobenzyl)-2-piperazinyl]ethanol is a highly specific ligand for certain receptors, making it a useful tool for studying their function. Additionally, 2-[4-(4-chlorobenzyl)-1-(2-fluorobenzyl)-2-piperazinyl]ethanol is relatively easy to synthesize, which makes it accessible to researchers. However, one limitation is that 2-[4-(4-chlorobenzyl)-1-(2-fluorobenzyl)-2-piperazinyl]ethanol's effects can be concentration-dependent and may vary depending on the specific receptor it binds to. This can make it challenging to interpret results from experiments using 2-[4-(4-chlorobenzyl)-1-(2-fluorobenzyl)-2-piperazinyl]ethanol.

Future Directions

There are several future directions for research involving 2-[4-(4-chlorobenzyl)-1-(2-fluorobenzyl)-2-piperazinyl]ethanol. One area of interest is the development of 2-[4-(4-chlorobenzyl)-1-(2-fluorobenzyl)-2-piperazinyl]ethanol-based therapies for neurological and psychiatric disorders. Additionally, further studies are needed to fully understand the mechanism of action of 2-[4-(4-chlorobenzyl)-1-(2-fluorobenzyl)-2-piperazinyl]ethanol and its effects on various receptors in the brain. Finally, the development of more specific and potent 2-[4-(4-chlorobenzyl)-1-(2-fluorobenzyl)-2-piperazinyl]ethanol analogs may lead to new insights into the function of these receptors and their potential as therapeutic targets.

Synthesis Methods

2-[4-(4-chlorobenzyl)-1-(2-fluorobenzyl)-2-piperazinyl]ethanol can be synthesized through a multi-step process involving the reaction of 4-chlorobenzyl chloride with 2-fluorobenzylamine to form 4-(4-chlorobenzyl)-1-(2-fluorobenzyl)piperazine. This intermediate is then reacted with ethylene oxide to yield 2-[4-(4-chlorobenzyl)-1-(2-fluorobenzyl)-2-piperazinyl]ethanol.

Scientific Research Applications

2-[4-(4-chlorobenzyl)-1-(2-fluorobenzyl)-2-piperazinyl]ethanol has been found to have potential applications in scientific research, particularly in the field of neuroscience. Studies have shown that 2-[4-(4-chlorobenzyl)-1-(2-fluorobenzyl)-2-piperazinyl]ethanol can bind to and modulate the activity of certain receptors in the brain, including the sigma-1 receptor and the dopamine transporter. This makes 2-[4-(4-chlorobenzyl)-1-(2-fluorobenzyl)-2-piperazinyl]ethanol a promising tool for studying the role of these receptors in various neurological conditions, such as Parkinson's disease and addiction.

properties

IUPAC Name

2-[4-[(4-chlorophenyl)methyl]-1-[(2-fluorophenyl)methyl]piperazin-2-yl]ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24ClFN2O/c21-18-7-5-16(6-8-18)13-23-10-11-24(19(15-23)9-12-25)14-17-3-1-2-4-20(17)22/h1-8,19,25H,9-15H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZFQHNQFUJEHQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(CN1CC2=CC=C(C=C2)Cl)CCO)CC3=CC=CC=C3F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24ClFN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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